N-[(2S)-3-chloro-2-hydroxypropyl]benzamide
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Overview
Description
N-[(2S)-3-chloro-2-hydroxypropyl]benzamide is a chemical compound with the molecular formula C10H12ClNO2. It is an amide derivative of benzoic acid, characterized by the presence of a chloro and hydroxy group on the propyl chain attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-3-chloro-2-hydroxypropyl]benzamide typically involves the reaction of benzoyl chloride with (S)-3-chloro-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification methods such as high-performance liquid chromatography (HPLC) may also be incorporated to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-3-chloro-2-hydroxypropyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: PCC or chromium trioxide (CrO3) in dichloromethane (DCM).
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of N-[(2S)-3-azido-2-hydroxypropyl]benzamide or N-[(2S)-3-thiocyanato-2-hydroxypropyl]benzamide.
Oxidation: Formation of N-[(2S)-3-chloro-2-oxopropyl]benzamide.
Reduction: Formation of N-[(2S)-3-chloro-2-hydroxypropyl]benzylamine.
Scientific Research Applications
N-[(2S)-3-chloro-2-hydroxypropyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2S)-3-chloro-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(2S)-3-chloro-2-hydroxypropyl]benzamide derivatives: Compounds with similar structures but different substituents on the benzamide core or propyl chain.
Benzamide derivatives: Compounds like this compound but with variations in the functional groups attached to the benzamide core.
Uniqueness
This compound is unique due to the specific combination of chloro and hydroxy groups on the propyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Properties
CAS No. |
1217772-28-5 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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